

roxatidine histamine H2 receptor antagonist

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Compound Focus: Roxatidine

CAS No.: 78273-80-0

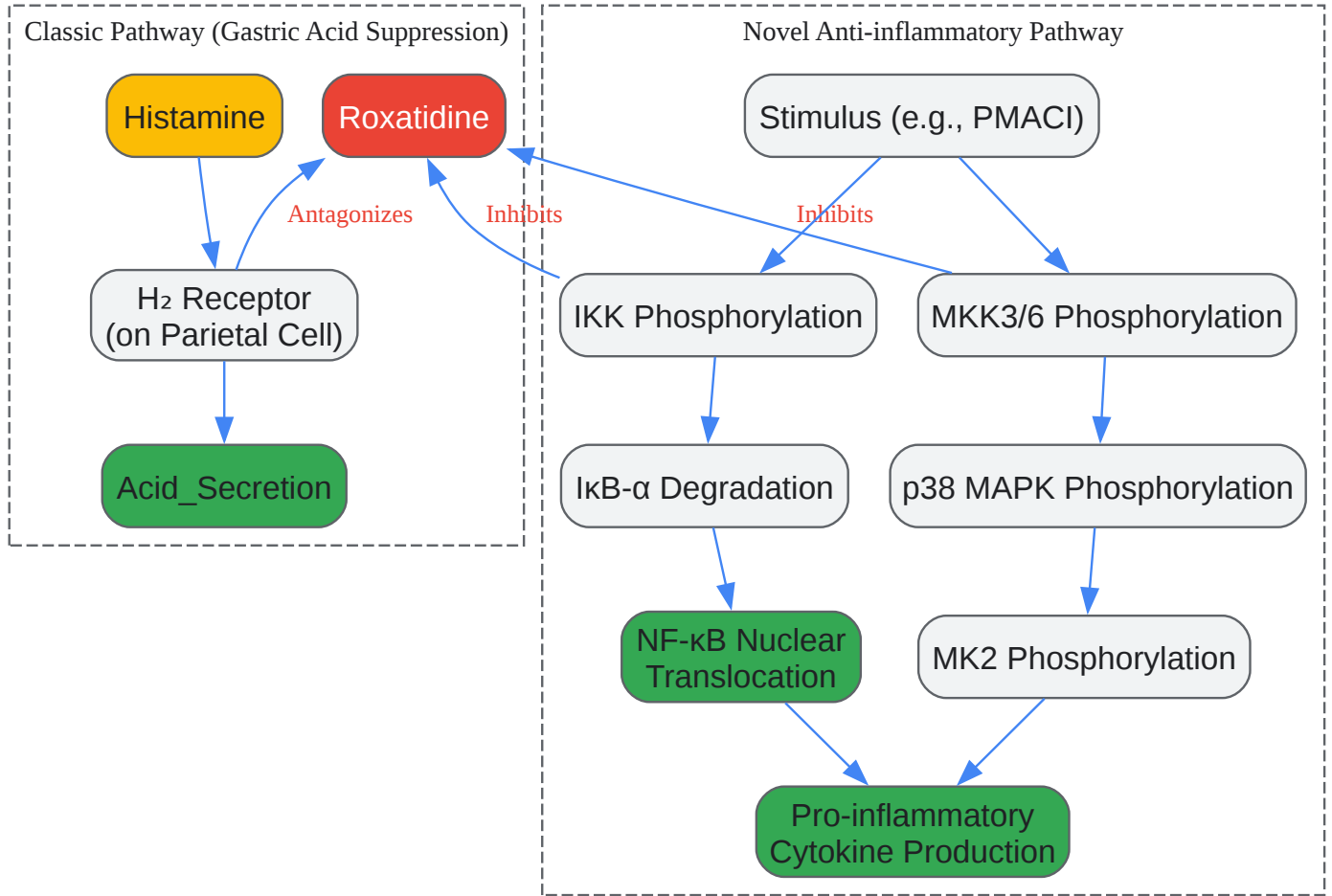
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Mechanism of Action and Signaling Pathways

Roxatidine acetate is a prodrug rapidly converted to its active form, **roxatidine**, by esterases in the intestine, plasma, and liver [1]. The classic and more recently discovered mechanisms of action are summarized in the diagram below.

Roxatidine Mechanism of Action



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Roxatidine's dual pathways: classic H₂ receptor blockade for acid suppression and novel inhibition of NF-κB/p38 MAPK signaling for anti-inflammatory effects.

Efficacy and Comparative Clinical Data

Roxatidine's clinical performance has been evaluated in studies comparing it to other acid-suppressing agents like proton pump inhibitors (PPIs). Key quantitative findings are summarized below.

Table 2: Clinical Efficacy Data from Key Studies

Study Focus	Protocol / Treatment Groups	Key Outcome Measures	Results
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| **Effect on Intra-gastric pH** [2] | **Subjects:** 10 H. pylori-negative males. **Design:** Randomized, two-way crossover. **Dose:** Single oral dose of **Roxatidine** 75 mg vs. Omeprazole 20 mg. **Monitoring:** Continuous intra-gastric pH for 6 hours. | - Median pH during 6-hour study.

- Duration pH > 2, 5, and 6. | - **Median pH: Roxatidine** 4.45 vs. Omeprazole 2.65 (P=0.0367).
- **pH > 5: Roxatidine** 43.7% vs. Omeprazole 10.6% of time (P=0.0125). **Conclusion: Roxatidine** increased pH more rapidly. | | **Therapy for NERD** [3] | **Subjects:** 33 symptomatic NERD patients. **Design:** Randomized. **Dose: Roxatidine** 75 mg twice daily vs. Omeprazole 20 mg once daily for 8 weeks. **Assessment:** Gastrointestinal Symptom Rating Scale. | - Improvement in heartburn score.
- Clinical response rates. | - Both treatments significantly improved heartburn at 4 and 8 weeks.
- **No significant difference** in clinical response rates between groups. | | **Multiple-Dose Pharmacodynamics** [4] | **Subjects:** Healthy men. **Design:** Randomized, double-blind, placebo-controlled. **Dose: Roxatidine** acetate 150mg daily at 9pm for 14 days. | - Gastric fluid volume, pH, acid concentration over 24 hours.
- Plasma concentrations of active metabolite. | - Substantial increase in gastric pH, decrease in acid secretion vs. placebo.
- Duration of effect: ~12 hours.
- No appreciable accumulation of the active metabolite after 4-7 days. |

Detailed Experimental Protocols

For researchers aiming to replicate or build upon key findings, the following summarizes critical methodological details.

1. Protocol: Investigating Anti-Allergic Inflammation In Vitro [5]

- **Cell Line:** Human Mast Cells-1 (HMC-1).
- **Stimulation:** Phorbol 12-myristate 13-acetate and calcium ionophore (PMACI) to induce allergic inflammation.
- **Treatment:** Pre-treatment with **roxatidine** (typically at doses of 6.25 to 100 μ M) prior to stimulation.
- **Key Assays & Measurements:**
 - **Cytokine Production:** Enzyme immunoassay (EIA) to measure TNF- α , IL-6, and IL-1 β protein levels.
 - **mRNA Expression:** Quantitative RT-PCR (qRT-PCR) to assess transcript levels of the same cytokines.

- **Protein Signaling (Western Blot):**
 - **NF-κB Pathway:** Nuclear translocation of p65, phosphorylation and degradation of IκB-α, phosphorylation of IKK-α/β.
 - **MAPK Pathway:** Phosphorylation of p38, JNK, ERK1/2, MKK3/6, and MK2.
 - **Caspase-1 Activation:** Detection of cleaved (active) caspase-1.
- **Cell Viability:** MTT assay to rule out cytotoxic effects of **roxatidine** at the tested concentrations.

2. Protocol: Clinical Pharmacodynamics of Acid Suppression [4]

- **Subjects:** Healthy male volunteers.
- **Study Design:** Randomized, double-blind, placebo-controlled, multiple-dose.
- **Dosage & Administration:** 150 mg **roxatidine** acetate or placebo, administered orally at 9 PM for 14 consecutive days.
- **Gastric Secretion Analysis:**
 - **Collection:** Gastric secretions aspirated via a nasogastric tube positioned in the distal stomach.
 - **Timing:** Collections for 2 hours pre-dose and over 24 hours post-dose on days 1, 7, 14, and 17 (3 days post-last dose).
 - **Parameters:** Gastric fluid volume, pH, and acid concentration.
- **Pharmacokinetic Sampling:** Plasma and urine samples collected throughout the study to determine levels of the active desacetyl metabolite (**roxatidine**).

Research Implications and Future Directions

Evidence suggests **roxatidine**'s potential extends beyond gastric acid suppression. Its efficacy in NERD comparable to omeprazole, particularly in populations with lower gastric acid secretion, indicates it remains a viable H₂RA [3]. More significantly, its novel anti-allergic and anti-inflammatory properties, mediated via inhibition of the NF-κB and p38 MAPK pathways, open new avenues for investigation [5]. Research into dual H₁/H₂ receptor antagonist hybrids, which incorporate a **roxatidine**-like substructure, further highlights its value as a pharmacophore in designing new multi-target drugs [6] [7].

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References

1. Roxatidine acetate. A review of its pharmacodynamic and ... [pubmed.ncbi.nlm.nih.gov]
2. Early effects of oral administration of omeprazole and ... [link.springer.com]
3. roxatidine vs omeprazole for non-erosive reflux disease [pubmed.ncbi.nlm.nih.gov]
4. The Pharmacodynamics and Pharmacokinetics of Multiple Doses of the... [link.springer.com]
5. attenuates mast cell-mediated allergic inflammation via... Roxatidine [nature.com]
6. Combined histamine H1/H2 receptor antagonists: part I. ... [pubmed.ncbi.nlm.nih.gov]
7. Synthesis and Dual Histamine H1 and H2 Receptor ... [mdpi.com]

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